2-Bromo-4-fluoro-5-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

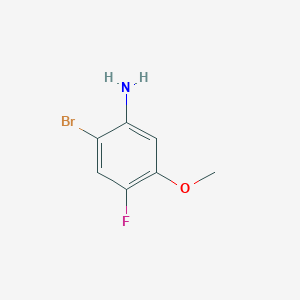

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKTSZPTRTXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624835 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-92-1 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Properties and Synthesis of Bromo-Fluoro-Methoxyaniline Isomers

Core Compound: 2-Bromo-5-fluoro-4-methoxyaniline

This section details the properties and safety information for 2-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in organic synthesis.

Chemical Identity and Properties

The fundamental chemical identifiers and physical properties of 2-Bromo-5-fluoro-4-methoxyaniline are summarized below.

| Property | Value | Reference |

| CAS Number | 445441-58-7 | [1][2][3] |

| Molecular Formula | C7H7BrFNO | [1][3] |

| Molecular Weight | 220.04 g/mol | [3] |

| Appearance | N/A | [1] |

| Purity | ≥95% | [1] |

Safety and Handling

Safe handling and storage are paramount when working with this chemical. The following table outlines its hazard classifications and recommended safety precautions.

| Category | Information | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage Temperature | 4-8°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Overview of Related Isomers

For comparative purposes, this section provides data on other isomers of bromo-fluoro-methoxyaniline.

4-Bromo-5-fluoro-2-methoxyaniline

| Property | Value | Reference |

| CAS Number | 330794-03-1 | [4] |

| Molecular Formula | C7H7BrFNO | |

| Formula Weight | 220.04 | [4] |

| Purity | 96% | [4] |

| Hazard Class | 6.1 | [4] |

| Packing Group | III | [4] |

4-Bromo-2-fluoro-5-methoxyaniline

| Property | Value | Reference |

| CAS Number | 108310-38-9 | [5] |

| Molecular Formula | C7H7BrFNO | [5] |

| Molecular Weight | 220.04 g/mol | [5] |

| Purity | >98% | [5] |

Experimental Protocols: Synthesis of Halogenated Anilines

While a specific protocol for 2-Bromo-4-fluoro-5-methoxyaniline is unavailable, the synthesis of structurally similar compounds provides a procedural basis. The following is a general method for the bromination of a substituted aniline.

General Bromination Procedure for a Substituted Aniline

This protocol is adapted from the synthesis of related bromo-anilines and can be modified for specific isomers.

Materials:

-

Substituted Aniline (e.g., 4-fluoro-5-methoxyaniline)

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

-

Ethyl acetate (EA)

-

n-Hexane (Hx)

-

Sodium hydroxide (NaOH) solution (2N)

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the starting aniline in a suitable solvent such as DMF or CH2Cl2 in a two-necked flask equipped with a stirring device.

-

Cool the solution to a reduced temperature (e.g., 0-5°C or -10°C) to control the reaction rate and selectivity.

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise to the aniline solution while stirring. The molar ratio of NBS to aniline should be carefully controlled, typically around 1.1:1, to favor mono-bromination.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Once the reaction is complete, quench the reaction mixture. If in an organic solvent like CH2Cl2, wash the solution sequentially with 2N sodium hydroxide and water.[6] If in DMF, proceed to extraction.

-

Extract the product into an organic solvent such as dichloromethane.[7]

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system such as a mixture of ethyl acetate and n-hexane, to yield the purified bromo-aniline derivative.[7]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated aniline derivative.

Caption: Generalized workflow for the synthesis and purification of a bromo-aniline derivative.

Applications in Drug Development

Halogenated anilines, including bromo-fluoro-methoxyaniline isomers, are valuable building blocks in medicinal chemistry. Their utility stems from the presence of multiple reactive sites that allow for their incorporation into more complex molecules through various chemical transformations. These compounds can serve as precursors for the synthesis of active pharmaceutical ingredients (APIs).[8] The strategic placement of halogen and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. For instance, fluorinated anilines are used in the development of novel therapeutics, including those targeting specific enzymes or receptors.

References

- 1. aobchem.com [aobchem.com]

- 2. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. 2-bromo-5-fluoro-4-methoxyaniline | CAS#:445441-58-7 | Chemsrc [chemsrc.com]

- 4. H59397.03 [thermofisher.com]

- 5. CAS 108310-38-9 | 4-Bromo-2-fluoro-5-methoxyaniline - Synblock [synblock.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Synthesis of 2-Bromo-4-fluoro-5-methoxyaniline from 4-fluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-Bromo-4-fluoro-5-methoxyaniline, a key intermediate in pharmaceutical and materials science research. The document provides a comprehensive overview of a proposed synthetic route starting from 4-fluoro-5-methoxyaniline, based on established principles of electrophilic aromatic substitution.

Introduction

This compound is a substituted aniline derivative with a unique arrangement of functional groups, making it a valuable building block in the synthesis of complex organic molecules. The presence of bromine, fluorine, methoxy, and amino moieties allows for a variety of subsequent chemical transformations. This guide focuses on the regioselective bromination of 4-fluoro-5-methoxyaniline, a critical step in the synthetic pathway. While a specific protocol for this exact transformation is not widely reported, this guide proposes a robust method based on the well-established use of N-Bromosuccinimide (NBS) for the bromination of activated aromatic rings such as anilines[1][2][3].

Proposed Reaction Pathway

The synthesis of this compound from 4-fluoro-5-methoxyaniline is an electrophilic aromatic substitution reaction. The strong activating and ortho-, para-directing effects of the amino group are expected to be the dominant influence on the regioselectivity of the bromination. The proposed reaction is as follows:

Caption: Proposed reaction scheme for the bromination of 4-fluoro-5-methoxyaniline.

Experimental Protocol

This section outlines a detailed, proposed experimental procedure for the synthesis of this compound. This protocol is based on general methods for the bromination of anilines using N-Bromosuccinimide[1][2][3][4].

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-fluoro-5-methoxyaniline | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Saturated Sodium Thiosulfate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Magnesium Sulfate | Commercially Available |

3.2. Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-fluoro-5-methoxyaniline (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are estimates based on similar reactions reported in the literature for the bromination of substituted anilines.

| Parameter | Expected Value |

| Reactant Molar Ratios | |

| 4-fluoro-5-methoxyaniline | 1.0 |

| N-Bromosuccinimide | 1.05 |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours (monitor by TLC/HPLC) |

| Product Characteristics | |

| Expected Yield | 70-90% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to light brown solid |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed proposed methodology for the synthesis of this compound from 4-fluoro-5-methoxyaniline. The use of N-Bromosuccinimide as the brominating agent is a well-established and reliable method for the regioselective bromination of activated anilines. The provided experimental protocol and workflow offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. It is recommended that the reaction be performed on a small scale initially to optimize conditions before scaling up.

References

Spectroscopic Profile of 2-Bromo-4-fluoro-5-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 2-Bromo-4-fluoro-5-methoxyaniline

-

Molecular Formula: C₇H₇BrFNO

-

Molecular Weight: 220.04 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.3 | d | ~8.0 | 1H | H-3 |

| ~6.8 | d | ~10.0 | 1H | H-6 |

| ~3.9 | s | - | 3H | -OCH₃ |

| ~3.8 | br s | - | 2H | -NH₂ |

Note: The chemical shifts are approximate. The doublet multiplicity for H-3 is due to coupling with the fluorine atom, and for H-6 from coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J ≈ 245 Hz) | C-4 |

| ~148 (d, J ≈ 10 Hz) | C-5 |

| ~135 (d, J ≈ 3 Hz) | C-1 |

| ~118 (d, J ≈ 25 Hz) | C-6 |

| ~115 (d, J ≈ 8 Hz) | C-3 |

| ~105 (d, J ≈ 3 Hz) | C-2 |

| ~56 | -OCH₃ |

Note: The chemical shifts are approximate. The carbons C-1 through C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1620-1580 | Strong | N-H bending (scissoring) |

| 1520-1480 | Strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

| 1150-1100 | Strong | C-F stretching |

| 850-750 | Strong | C-H bending (out-of-plane) |

| 650-550 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 221/219 | ~98/100 | [M]⁺ (containing ⁸¹Br/⁷⁹Br) |

| 206/204 | ~40 | [M-CH₃]⁺ |

| 125 | ~30 | [M-Br-CH₃]⁺ |

| 97 | ~20 | [M-Br-CH₃-CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

2-Bromo-4-fluoro-5-methoxyaniline safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-4-fluoro-5-methoxyaniline

Hazard Identification and GHS Classification

This compound is a substituted aniline. Substituted anilines are a class of compounds that can exhibit significant toxicity. Based on the hazard profiles of similar compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also expected to be very toxic to aquatic life with long-lasting effects.

1.1. GHS Classification (Anticipated)

The following table summarizes the likely GHS classification for this compound based on data for related compounds.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

1.2. GHS Label Elements (Anticipated)

-

Pictograms:

-

Skull and Crossbones

-

Health Hazard

-

Environment

-

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

Prevention: P260, P264, P270, P271, P273, P280

-

Response: P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P314, P362, P391

-

Storage: P403 + P233, P405

-

Disposal: P501

-

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The following table provides general information that can be expected for a solid, substituted aniline of this nature.

| Property | Value |

| Appearance | Solid |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

Experimental Protocols: Safe Handling Procedures

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

3.1. Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2] |

| Skin Protection | |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) to prevent skin exposure.[3] Always check with the glove manufacturer for specific breakthrough times. |

| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[1] For larger quantities, consider an impervious apron or suit. |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |

3.2. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[4] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[3] The container should be stored in a designated and labeled area, preferably in a locked cabinet.

First-Aid Measures

Immediate action is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a POISON CENTER or doctor immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell. |

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

5.2. Accidental Release Measures

-

Personal Precautions: Evacuate the area. Avoid breathing dust and contact with the substance. Use the personal protective equipment outlined in Section 3.1.[5]

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. For large spills, contain the material and follow the guidance of environmental health and safety personnel.[6]

Visualizations

Caption: Workflow for the safe handling of a hazardous chemical powder.

Caption: Key sections of a Safety Data Sheet (SDS).

References

Technical Guide: Solubility of 2-Bromo-4-fluoro-5-methoxyaniline in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative experimental data on the solubility of 2-Bromo-4-fluoro-5-methoxyaniline in various organic solvents is not publicly available. This guide provides a theoretical assessment of its expected solubility based on its chemical structure and general principles of organic chemistry. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine these values empirically.

Predicted Solubility Profile

This compound is a substituted aniline with a molecular structure featuring both polar and non-polar characteristics. Its solubility is governed by the "like dissolves like" principle, where substances dissolve best in solvents with similar polarity.[1][2] The molecule contains:

-

Polar Groups: An amine (-NH₂) group and a methoxy (-OCH₃) group, which can participate in hydrogen bonding and dipole-dipole interactions. The fluorine and bromine atoms also contribute to the molecule's polarity.

-

Non-polar Group: A benzene ring, which is hydrophobic.

Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene.[3][4][5] The presence of multiple polar functional groups suggests that this compound will be soluble in a range of polar and moderately polar organic solvents. Its solubility in non-polar solvents is expected to be lower but potentially still significant due to the benzene ring.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by polarity.

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 33.0 | High | The amine and methoxy groups can form hydrogen bonds with the solvent. |

| Ethanol | 24.5 | High | Similar to methanol, capable of strong hydrogen bonding interactions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Strong dipole moment effectively solvates the polar groups of the aniline. |

| Acetonitrile | 37.5 | High | Strong dipole moment allows for favorable dipole-dipole interactions. | |

| Acetone | 20.7 | High | The ketone group can act as a hydrogen bond acceptor for the amine group. | |

| Tetrahydrofuran (THF) | 7.6 | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor; moderate polarity aligns well. | |

| Ethyl Acetate | 6.0 | Moderate | Lower polarity but still capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. | |

| Slightly Polar | Dichloromethane (DCM) | 9.1 | Moderate | Can engage in dipole-dipole interactions; effective at dissolving many organic solids. |

| Non-polar | Toluene | 2.4 | Low to Moderate | The aromatic ring of toluene interacts favorably with the aniline's benzene ring (π-π stacking). |

| Hexane | 1.9 | Low | Dominated by weak van der Waals forces, which are less effective at breaking the crystal lattice of the solid solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[9] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Workflows

Logical Flow for Solubility Prediction

The following diagram illustrates the logical process for predicting the solubility of an organic compound based on its structural characteristics and the properties of the solvent.

Caption: Logic for predicting solubility based on solute-solvent polarity matching.

Experimental Workflow for the Shake-Flask Method

This diagram outlines the step-by-step laboratory procedure for determining quantitative solubility.

Caption: Standard operating procedure for the shake-flask solubility determination.

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Khan Academy [khanacademy.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to 2-Bromo-4-fluoro-5-methoxyaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-methoxyaniline and its isomers, crucial building blocks in medicinal chemistry. Given the specificity of the requested compound and the prevalence of its isomers in commercial and research contexts, this document addresses the family of bromo-fluoro-methoxyaniline derivatives to offer a thorough resource for drug development professionals.

Commercial Availability and Supplier Information

While this compound (CAS No. 1801745-33-7) is a specific isomer, its direct commercial availability is limited. However, several closely related isomers are readily available from various suppliers. These isomers are often used as key starting materials in the synthesis of complex molecules for drug discovery. The most common commercially available isomer is 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7) .

Below is a summary of suppliers for key isomers. Researchers are advised to confirm the specific isomer and its CAS number with the supplier before purchase.

| Compound Name | CAS Number | Representative Suppliers |

| 2-Bromo-5-fluoro-4-methoxyaniline | 445441-58-7 | AOBChem, BLD Pharm[1][2] |

| 4-Bromo-2-fluoro-5-methoxyaniline | 108310-38-9 | ChemScene |

| 4-Bromo-5-fluoro-2-methoxyaniline | 330794-03-1 | Thermo Scientific Chemicals[3] |

| 2-Bromo-4-fluoro-6-methoxyaniline | 354574-32-6 | Apollo Scientific |

| 5-Bromo-2-methoxyaniline | 6358-77-6 | Sigma-Aldrich |

| 2-Bromo-4-methoxyaniline | 32338-02-6 | Sigma-Aldrich, NINGBO INNO PHARMCHEM CO.,LTD.[4][5][6] |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of these compounds in a laboratory setting. The data for several key isomers are presented below.

Physicochemical Properties

| Property | 2-Bromo-5-fluoro-4-methoxyaniline | 2-Bromo-4-fluoroaniline | 2-Bromo-4-methoxyaniline |

| CAS Number | 445441-58-7[1][7] | 1003-98-1 | 32338-02-6[5][6] |

| Molecular Formula | C₇H₇BrFNO[1][7] | C₆H₅BrFN | C₇H₈BrNO[4] |

| Molecular Weight | 220.04 g/mol [7] | 190.01 g/mol | 202.05 g/mol [4] |

| Appearance | Data not available | Solid | Brown-yellow powder[5] |

| Melting Point | Data not available | 40-41 °C[8] | Data not available |

| Boiling Point | Data not available | 221 °C[8] | 265.1 ± 20.0 °C at 760 mmHg[6] |

| Density | Data not available | 1.67 g/mL at 25 °C[8] | 1.5 ± 0.1 g/cm³[6] |

| LogP | 2.76020[7] | Data not available | Data not available |

Safety and Handling

Halogenated anilines are generally considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | 2-Bromo-5-fluoro-4-methoxyaniline | 2-Bromo-4-fluoro-6-methoxyaniline |

| GHS Pictograms | Warning | Danger |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | P261: Avoid breathing dust/fumesP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves, protective clothing, eye protection and face protection.[9] |

Experimental Protocols

Representative Synthesis of a Bromo-Fluoro-Methoxy-Aniline Derivative

This protocol outlines a potential pathway for the synthesis of a bromo-fluoro-methoxy-aniline derivative, which would likely involve the bromination of a corresponding fluoro-methoxyaniline precursor.

Objective: To synthesize a bromo-fluoro-methoxy-aniline via electrophilic bromination.

Materials:

-

Fluoro-methoxyaniline starting material

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve the fluoro-methoxyaniline starting material in DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in DMF to the cooled aniline solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired bromo-fluoro-methoxy-aniline.

Analytical Methods

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a suitable starting point for method development.[10][11][12] Detection is typically performed using a UV detector at a wavelength around 254 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern of the aromatic ring.[13][14]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 1:1 ratio).

Applications in Drug Discovery

Halogenated anilines, including bromo-fluoro-methoxyaniline derivatives, are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the field of oncology.[15] Their utility stems from the ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures.[6]

A primary application of these compounds is in the development of kinase inhibitors .[16] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16] By designing molecules that can bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and disrupt the downstream signaling that promotes cancer cell growth and survival.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a bromo-fluoro-methoxyaniline building block.

Caption: General workflow for kinase inhibitor synthesis.

Role in Targeting Specific Signaling Pathways

While a specific signaling pathway directly modulated by a drug derived from this compound is not prominently documented, its structural motifs are found in inhibitors targeting various kinase-driven pathways. For instance, related fluorinated anilines are components of inhibitors for kinases such as MEK (part of the MAPK/ERK pathway) and various receptor tyrosine kinases. The development of the MEK inhibitor Binimetinib, for example, involved a (4-bromo-2-fluorophenyl)amino moiety.[17]

The general principle involves designing the final molecule to fit into the ATP-binding pocket of a target kinase, thereby preventing phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound and its commercially available isomers are versatile and valuable reagents for medicinal chemists and drug development professionals. Their utility as key building blocks in the synthesis of kinase inhibitors underscores their importance in the development of targeted cancer therapies. This guide provides a foundational understanding of their commercial availability, physicochemical properties, potential synthetic routes, and applications, serving as a valuable resource for researchers in the field. Careful consideration of the specific isomer and its properties is crucial for successful and safe implementation in research and development projects.

References

- 1. aobchem.com [aobchem.com]

- 2. 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. 2-Bromo-4-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-bromo-5-fluoro-4-methoxyaniline | CAS#:445441-58-7 | Chemsrc [chemsrc.com]

- 8. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Separation of 2-Bromo-4-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

Crystal Structure of 2-Bromo-4-fluoro-5-methoxyaniline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on the crystal structure of 2-Bromo-4-fluoro-5-methoxyaniline. Despite a thorough search of publicly available databases, the specific crystal structure for this compound has not been determined or published. This document, therefore, provides relevant chemical data for the target compound, outlines general synthetic and crystallographic methodologies through a case study of a structurally related molecule, and presents a generalized workflow for crystal structure determination.

This compound: Chemical Identity

While crystallographic data is unavailable, the fundamental chemical properties of this compound are known. A summary of this information is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| CAS Number | Not available |

| Canonical SMILES | COC1=CC(F)=C(C=C1N)Br |

| InChI Key | Not available |

Synthesis of Halogenated and Methoxylated Anilines

The synthesis of specifically this compound is not detailed in the literature. However, methods for the preparation of structurally similar compounds provide insight into potential synthetic routes.

A general approach to synthesizing substituted anilines involves the controlled bromination and functionalization of a precursor molecule. For instance, the synthesis of 4-Bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline (o-anisidine) using 2,4,4,6-tetrabromo-2,5-cyclohexadienone in methylene chloride at low temperatures. The product is then purified by column chromatography.

Another relevant example is the preparation of 3-bromo-4-methoxyaniline from p-fluoronitrobenzene through a three-step process of bromination, etherification, and nitro-reduction. This multi-step synthesis highlights a versatile pathway for producing polysubstituted anilines.

Crystal Structure Analysis: A Case Study of a Related Compound

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, we present the crystallographic information for a related molecule, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

Quantitative Crystallographic Data

The key parameters defining the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine are summarized in Table 2.

| Parameter | Value |

| Empirical Formula | C₁₂H₉BrFNO |

| Formula Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.9376(4) Åb = 20.999(3) Åc = 13.2700(15) Å |

| Unit Cell Angles | α = 90°β = 95.035(7)°γ = 90° |

| Volume | 1093.0(2) ų |

| Z | 4 |

| Density (calculated) | 1.714 Mg/m³ |

| Absorption Coefficient | 3.75 mm⁻¹ |

| F(000) | 560 |

Experimental Protocol for Crystal Structure Determination

The following outlines the methodology typically employed for determining the crystal structure of a small organic molecule, exemplified by the study of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

Synthesis and Crystallization: The compound was synthesized via a Suzuki coupling reaction between 5-bromo-2-fluoropyridine and 2-methoxy-5-bromophenylboronic acid in the presence of a palladium catalyst. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a saturated chloroform/methanol solution.

X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (e.g., 296 K) during data collection. X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames were collected with oscillation scans.

Structure Solution and Refinement: The collected diffraction data were processed to yield the unit cell parameters and intensity data. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Generalized Workflow for Single-Crystal X-ray Crystallography

The process of determining a crystal structure is a well-defined workflow. The following diagram illustrates the key stages from sample preparation to final structure validation.

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Bromo-4-fluoro-5-methoxyaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the presence of volatile components. In the context of pharmaceutical development, TGA is instrumental in characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients.

Hypothetical Thermal Decomposition Profile

Based on the structure of 2-Bromo-4-fluoro-5-methoxyaniline, a multi-stage decomposition process can be anticipated under an inert atmosphere. The presence of bromine, fluorine, methoxy, and amine functional groups suggests a complex thermal degradation pathway.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Value | Description |

| Initial Mass | 5.00 mg | The starting mass of the sample. |

| Heating Rate | 10 °C/min | The rate at which the sample is heated. |

| Atmosphere | Nitrogen (50 mL/min) | The inert gas environment to prevent oxidative decomposition. |

| Temperature Range | 25 °C to 600 °C | The temperature scan range for the analysis. |

| Onset of Decomposition | ~ 180 °C | The temperature at which significant mass loss begins. |

| First Stage Decomposition | 180 °C - 250 °C | Corresponds to the initial loss of smaller functional groups. |

| Mass Loss | ~ 25% | The percentage of mass lost during the first stage. |

| Second Stage Decomposition | 250 °C - 400 °C | Represents the major degradation of the aromatic ring structure. |

| Mass Loss | ~ 55% | The percentage of mass lost during the second stage. |

| Final Residue @ 600 °C | ~ 20% | The remaining mass at the end of the analysis, potentially consisting of a stable carbonaceous residue. |

Detailed Experimental Protocol

The following protocol outlines a standard procedure for conducting a thermogravimetric analysis of a fine chemical solid like this compound.

3.1. Instrumentation

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Crucible: Platinum or alumina pan.

-

Balance: High-precision microbalance integrated into the TGA instrument.

-

Gas Supply: High-purity nitrogen.

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote uniform heat distribution.

-

Accurately weigh approximately 5 mg of the sample into a pre-tared TGA crucible.

-

Record the exact initial mass.

3.3. TGA Method Parameters

-

Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min to maintain an inert atmosphere.

-

Equilibration: Equilibrate the sample at 25 °C for 5 minutes.

-

Heating Program: Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

3.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss step.

-

Quantify the percentage of mass loss for each decomposition stage and the final residue.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis process.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Interpretation of Hypothetical Results and Signaling Pathways of Decomposition

The multi-stage decomposition suggested in Table 1 can be rationalized by considering the bond energies within the this compound molecule. The initial mass loss at lower temperatures (180 °C - 250 °C) likely corresponds to the cleavage of the methoxy and amine groups. The subsequent major mass loss at higher temperatures (250 °C - 400 °C) would involve the fragmentation of the more stable aromatic ring, including the scission of the carbon-bromine and carbon-fluorine bonds.

The logical relationship for the proposed thermal decomposition is depicted below.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

While specific experimental TGA data for this compound is not currently available in the public domain, this technical guide provides a robust framework for conducting and interpreting such an analysis. The hypothetical data and experimental protocol are based on established principles of thermal analysis and the known chemistry of similar halogenated and aminated aromatic compounds. The thermal stability information derived from TGA is essential for the safe handling, processing, and formulation of this compound in research and development settings. It is recommended that experimental verification be performed to ascertain the precise thermal decomposition profile.

2-Bromo-4-fluoro-5-methoxyaniline molecular weight and formula

An in-depth analysis of the physicochemical properties of 2-Bromo-4-fluoro-5-methoxyaniline reveals critical data for its application in research and development. This technical guide provides a concise summary of its molecular formula and weight, essential for laboratory and drug development professionals.

The fundamental molecular characteristics of this compound are presented below. It is important to note that while the inquiry specified this compound, the available data corresponds to the isomeric compound 2-Bromo-5-fluoro-4-methoxyaniline.

| Property | Value |

| Chemical Name | 2-Bromo-5-fluoro-4-methoxyaniline |

| CAS Number | 445441-58-7 |

| Molecular Formula | C7H7BrFNO[1][2][3] |

| Molecular Weight | 220.04 g/mol [1][2] |

| Exact Mass | 218.97000 u[2] |

This data is foundational for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling in drug discovery processes. The precise molecular weight is crucial for high-resolution mass spectrometry analysis, a common technique in modern research settings.

References

Technical Guide: HPLC Purity Analysis of 2-Bromo-4-fluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive methodology for the purity analysis of 2-Bromo-4-fluoro-5-methoxyaniline using High-Performance Liquid Chromatography (HPLC). Ensuring the purity of this compound is critical for its use as an intermediate in pharmaceutical synthesis, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Introduction

This compound is a substituted aniline derivative used as a building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the reliability and reproducibility of synthetic processes and the quality of the final drug substance. Reversed-phase HPLC (RP-HPLC) with UV detection is a widely adopted and powerful technique for the separation, identification, and quantification of substituted anilines and their potential impurities.[1] This method offers high resolution, sensitivity, and quantitative accuracy, making it the preferred choice for purity analysis.

Experimental Protocol

This section details a robust RP-HPLC method for the purity determination of this compound.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of substituted anilines.[1]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Phosphoric acid (or other suitable buffer components)

-

This compound reference standard (high purity)

-

Chromatographic Conditions

A typical starting point for method development would involve the following conditions, which can be optimized as needed:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Elution | Time (min) | %B0 | 2025 | 8030 | 8031 | 2035 | 20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimized based on UV scan) |

| Injection Volume | 10 µL |

Sample and Standard Preparation

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Analysis and Calculation

Inject the prepared solutions into the HPLC system. The percentage purity is typically calculated using the area normalization method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data from the HPLC analysis of three different lots of this compound, demonstrating the expected results.

| Lot Number | Retention Time (min) | Peak Area (mAU*s) | % Area (Purity) |

| Lot A | 12.54 | 45890 | 99.85% |

| Lot B | 12.55 | 46123 | 99.52% |

| Lot C | 12.53 | 45578 | 99.71% |

Visualization of Experimental Workflow

The logical flow of the HPLC purity analysis is depicted in the following diagram.

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

During the synthesis of substituted anilines, several types of impurities can arise. A robust HPLC method should be able to separate the main peak from these potential impurities, which may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Positional isomers: Isomers with the bromo, fluoro, or methoxy groups in different positions on the aniline ring.

-

Over-brominated or under-brominated species: Compounds with additional or fewer bromine atoms.

-

Degradation products: Products resulting from oxidation or other degradation pathways.

The use of a PDA detector is highly recommended as it allows for the comparison of UV spectra across each peak, helping to identify co-eluting peaks and providing evidence of peak purity.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity analysis of this compound. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to establish a quality control procedure for this important pharmaceutical intermediate. The provided experimental protocol, data representation, and workflow diagram serve as a valuable resource for method implementation and validation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-fluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 2-Bromo-4-fluoro-5-methoxyaniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of new chemical space in drug discovery programs.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with a variety of arylboronic acids. The presented data, based on established procedures for structurally similar compounds, offers a comparative overview of expected yields with different coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: Expected Yields for Suzuki Coupling with this compound

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are representative and based on data from similar reactions with other ortho-bromoanilines.[1] Optimization of reaction conditions may be necessary to achieve these yields.

| Arylboronic Acid Partner | Substituent Type | Expected Yield (%) |

| Phenylboronic acid | Neutral | 85 - 95 |

| 4-Methoxyphenylboronic acid | Electron-donating | 90 - 98 |

| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | 80 - 90 |

| 3-Thienylboronic acid | Heteroaromatic | 75 - 85 |

| 4-Pyridylboronic acid | Heteroaromatic (N-containing) | 70 - 80 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the respective arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-methoxyaniline with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation offers a versatile and efficient method for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] These application notes provide a detailed guide for the successful amination of 2-Bromo-4-fluoro-5-methoxyaniline with a variety of primary amines. The protocols and data presented are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-substituted 4-fluoro-5-methoxy-benzene-1,2-diamine product and regenerating the active Pd(0) catalyst.[3][4]

The judicious selection of the palladium source, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[5]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of aryl bromides with primary amines. While specific data for this compound is not extensively published, the conditions outlined for analogous substrates provide a strong predictive framework for reaction development.

Table 1: Coupling with Aliphatic Primary Amines

| Primary Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |

| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 85-95 |

| Iso-propylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | 75-85 |

| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 10-18 | 80-90 |

| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 70-85 |

Yields are estimated based on typical outcomes for similar 2-bromoaniline substrates.

Table 2: Coupling with Anilines

| Aniline | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 75-90 |

| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 80-95 |

| 3,5-Dimethylaniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | 70-85 |

Yields are estimated based on typical outcomes for similar 2-bromoaniline substrates.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This procedure is a general starting point and may require optimization for specific primary amines.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the this compound, the palladium precursor, the phosphine ligand, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the primary amine to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-fluoro-5-methoxy-benzene-1,2-diamine.

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols: The Strategic Use of 2-Bromo-4-fluoro-5-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-5-methoxyaniline is a key building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and methoxy and amine groups, provides a versatile scaffold for constructing complex heterocyclic systems that are central to many potent therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity, while the aniline and methoxy groups provide additional points for modification and interaction with the target protein.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound and its analogs in the synthesis of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. A detailed protocol for the synthesis of a key intermediate in the production of Osimertinib, a third-generation EGFR inhibitor, is presented as a primary example.

Key Applications in Kinase Inhibitor Synthesis

Substituted anilines are crucial components in the synthesis of numerous kinase inhibitors, particularly those targeting EGFR, which is implicated in non-small-cell lung cancer (NSCLC).[4][5][6] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The specific substituents on the aniline ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

While direct literature on the use of this compound is emerging, its structural analog, 4-fluoro-2-methoxy-5-nitroaniline, is a well-established precursor in the synthesis of Osimertinib.[7][8] The synthetic strategies involving this nitro-analog can be adapted for this compound, potentially offering alternative or improved synthetic routes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general EGFR signaling pathway, which is a common target for kinase inhibitors synthesized from aniline derivatives, and a generalized workflow for the synthesis of such inhibitors.

Caption: EGFR Signaling Pathway and Downstream Effects.

Caption: Generalized Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocol details the synthesis of a key intermediate for Osimertinib, starting from 4-fluoro-2-methoxy-5-nitroaniline, a close analog of this compound. This protocol can be adapted for the bromo-analog, likely involving a palladium-catalyzed cross-coupling reaction in the first step.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

This protocol is adapted from the initial synthesis of Osimertinib intermediates.[7][8]

Materials:

-

3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole

-

4-fluoro-2-methoxy-5-nitroaniline

-

Methanesulfonic acid

-

1,4-Dioxane

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq) in 1,4-dioxane, add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) and methanesulfonic acid (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 5 hours.

-

Cool the mixture and add DIPEA (2.2 eq).

-

Filter the resulting precipitate and dry under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.

Protocol 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

Materials:

-

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

-

N,N,N'-trimethyl-1,2-ethanediamine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMAc)

-

Sodium hydroxide (NaOH) aqueous solution

Procedure:

-

To a solution of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (1.0 eq) in DMAc, add N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq) and DIPEA (1.3 eq).

-

Heat the reaction mixture to 80°C and stir for 5 hours.

-

Cool the mixture and add a NaOH aqueous solution.

-

Filter the resulting precipitate and dry under vacuum to yield the desired product.[8]

Protocol 3: Reduction of the Nitro Group and Acrylamide Formation (Final Steps for Osimertinib)

-

The nitro group of the intermediate from Protocol 2 is reduced to an amine, typically using iron powder and ammonium chloride in a mixture of ethanol and water.[7]

-

The resulting aniline is then reacted with acryloyl chloride to form the final covalent warhead of Osimertinib.[7]

Data Presentation

The following table summarizes the key intermediates and their yields in a reported synthesis of Osimertinib.

| Intermediate Name | Starting Materials | Yield (%) | Reference |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine | 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, 4-fluoro-2-methoxy-5-nitroaniline | 89.7 | [8] |

| N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethyl-1,2-ethanediamine | 97.4 | [8] |

| Osimertinib | 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide, Trimethylamine | 85.8 | [8] |

Conclusion

This compound and its analogs are highly valuable intermediates in the synthesis of kinase inhibitors. The protocols and data presented, centered around the synthesis of the potent EGFR inhibitor Osimertinib, highlight the strategic importance of these substituted anilines in modern drug discovery. The versatility of the chemical handles on this scaffold allows for the creation of diverse libraries of compounds for screening and optimization, ultimately leading to the development of novel and effective targeted therapies for diseases such as cancer. Researchers and drug development professionals can leverage these methodologies to accelerate their discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

Application of 2-Bromo-4-fluoro-5-methoxyaniline and its Analogs in Medicinal Chemistry: A Case Study on SIRT6 Activators

Introduction

Aniline derivatives are pivotal building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of therapeutic agents. The strategic incorporation of halogen and alkoxy groups onto the aniline ring system allows for fine-tuning of the physicochemical properties and biological activity of the resulting molecules. 2-Bromo-4-fluoro-5-methoxyaniline and its structural isomers, such as 5-Bromo-4-fluoro-2-methylaniline, are valuable intermediates in drug discovery due to their multiple reactive sites that can be exploited for the construction of complex molecular architectures. These building blocks are particularly useful in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the synthesis of heterocyclic compounds and other core structures of modern pharmaceuticals.[1] This application note will focus on the use of a close analog, 5-bromo-4-fluoro-2-methylaniline, in the synthesis of potent and selective Sirtuin 6 (SIRT6) activators, exemplified by the small molecule MDL-800.

SIRT6 is a NAD+-dependent histone deacetylase that plays a crucial role in regulating genome stability, DNA repair, metabolism, and inflammation. Its dysregulation has been implicated in various age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Consequently, the development of small molecule activators of SIRT6 has emerged as a promising therapeutic strategy.

Application in the Synthesis of SIRT6 Activator MDL-800